Pyridine, 2,2'-diselenobis[5-methyl-
Description
The compound likely consists of two pyridine rings connected by a diseleno (–Se–Se–) bridge, with methyl substituents at the 5-positions of each pyridine. However, direct data on this compound’s synthesis, stability, or applications are absent in the evidence, necessitating comparisons with structurally related compounds.
Properties
CAS No. |
496043-96-0 |
|---|---|
Molecular Formula |
C12H12N2Se2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-methyl-2-[(5-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-3-5-11(13-7-9)15-16-12-6-4-10(2)8-14-12/h3-8H,1-2H3 |
InChI Key |
ACTOKZONZCZLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)[Se][Se]C2=NC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[5-methyl-] typically involves the reaction of 2-chloropyridine with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, reduced reaction times, and enhanced safety. The use of water as a solvent in continuous flow synthesis has been reported to be effective for the production of diselenide compounds .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-diselenobis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenide bond to selenol groups.
Substitution: The pyridine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2,2’-diselenobis[5-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-diselenobis[5-methyl-] involves its interaction with cellular thiols, leading to the formation of selenol intermediates. These intermediates can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. The compound’s ability to modulate redox balance makes it a potential therapeutic agent for diseases associated with oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene, 2,2'-diselenobis[5-methyl- (CAS 282542-90-9)
- Structure: Replaces pyridine with thiophene (sulfur-containing heterocycle) but retains the diseleno bridge and methyl substituents.
- Key Differences: Electronic Effects: Thiophene’s sulfur atom contributes to lower basicity compared to pyridine’s nitrogen, altering electronic interactions. Reactivity: Diseleno bridges in thiophene derivatives may exhibit weaker Se–Se bonds compared to pyridine analogs due to reduced aromatic stabilization .
- Applications : Diselenides are often explored in organic electronics and catalysis, but thiophene derivatives are more common in conductive polymers .
Pyridine, 2,2'-sulfonylbis(5-amino) (CID 3040107)
- Structure: Features a sulfonyl (–SO₂–) bridge instead of diseleno, with amino groups at the 5-positions.
- Key Differences: Bond Strength: Sulfonyl bridges are more rigid and oxidation-resistant than diseleno linkages. Functionality: Amino groups enhance solubility and enable hydrogen bonding, unlike the hydrophobic methyl groups in the target compound .
- Applications : Sulfonyl-bridged pyridines are used in pharmaceuticals (e.g., sulfa drugs) and as ligands in coordination chemistry .
Bis(4-bromophenyl) diselenide (CAS 20541-48-4)
- Structure : Aromatic diselenide with bromine substituents on phenyl rings.
- Key Differences :
- Applications : Brominated diselenides are precursors in cross-coupling reactions and materials synthesis .
2,2'-(5-Bromo-1,3-phenylene)dipyridine (CAS 150239-89-7)
- Structure : Pyridine rings linked via a brominated phenylene bridge.
- Key Differences: Bridge Type: Phenylene provides conjugation for electronic applications, whereas diseleno bridges enable redox activity. Substituents: Bromine enhances steric hindrance and alters electronic properties compared to methyl groups .
- Applications : Used in OLEDs and as ligands in catalysis due to extended π-conjugation .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Diseleno vs. Sulfonyl Bridges: Diseleno compounds exhibit reversible redox behavior, making them suitable for battery materials, while sulfonyl derivatives prioritize stability .
- Substituent Impact: Methyl groups in pyridine diselenides likely improve solubility in non-polar solvents compared to brominated analogs, which favor crystalline materials .
- Heterocycle Choice : Pyridine’s nitrogen enhances metal-binding capacity, suggesting applications in catalysis or metal-organic frameworks (MOFs), whereas thiophene derivatives dominate conductive polymers .
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